molecular formula C8H8F3N3O3 B2605884 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1946814-11-4

5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2605884
CAS No.: 1946814-11-4
M. Wt: 251.165
InChI Key: AHSKTFJHHOAYGK-UHFFFAOYSA-N
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Description

5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure substituted with a carbamoyl group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.

    Carbamoylation: The carbamoyl group is introduced through the reaction of the pyrazole derivative with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity. It may also find applications in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-carbamoyl-1H-pyrazole-3-carboxylic acid: Lacks the trifluoropropyl group, which may result in different biological activity and chemical properties.

    1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the carbamoyl group, potentially affecting its reactivity and applications.

    5-carbamoyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a different trifluoroalkyl group, which may influence its chemical and biological properties.

Uniqueness

The presence of both the carbamoyl and trifluoropropyl groups in 5-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

5-carbamoyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(6(12)15)3-4(13-14)7(16)17/h3H,1-2H2,(H2,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSKTFJHHOAYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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